2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride
Overview
Description
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a chloro group, and an acetamide moiety, making it a versatile molecule for research and development.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ
Mode of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride typically involves the following steps:
Formation of 1-methyl-1H-pyrazol-4-ylmethylamine: This intermediate can be synthesized through the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with methylamine in the presence of a reducing agent.
Chloroacetylation: The intermediate is then reacted with chloroacetyl chloride to introduce the chloroacetyl group, forming the corresponding chloroacetamide.
Methylation: The chloroacetamide is further methylated using methyl iodide to introduce the N-methyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can be used to convert the chloro group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro and acetamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: Use in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Chloro-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride
2-Bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride
2-Chloro-N-methyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride
Uniqueness: The presence of the chloro group and the specific N-methyl group in this compound distinguishes it from similar compounds, potentially leading to different biological activities and applications.
This comprehensive overview provides a detailed understanding of 2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O.ClH/c1-11(8(13)3-9)5-7-4-10-12(2)6-7;/h4,6H,3,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSANFMPRNTTYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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